Cas no 1780243-34-6 (2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde)

2-(3-Bromo-5-chloro-2-methoxyphenyl)acetaldehyde is a halogenated aromatic aldehyde with a molecular formula of C9H8BrClO2. This compound features a reactive aldehyde group adjacent to a substituted phenyl ring, making it a versatile intermediate in organic synthesis. The presence of bromo and chloro substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methoxy group offers additional functionalization potential. Its well-defined structure ensures consistent reactivity, making it valuable for pharmaceutical and agrochemical applications. The compound is typically handled under controlled conditions due to its sensitivity. High purity grades are available for precision synthesis requirements.
2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde structure
1780243-34-6 structure
Product Name:2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde
CAS No:1780243-34-6
MF:C9H8BrClO2
MW:263.515621185303
CID:6506986
PubChem ID:83902191
Update Time:2025-06-15

2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde
    • SCHEMBL9952090
    • 1780243-34-6
    • EN300-1927844
    • Inchi: 1S/C9H8BrClO2/c1-13-9-6(2-3-12)4-7(11)5-8(9)10/h3-5H,2H2,1H3
    • InChI Key: XEQBVILGBLQGRM-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(CC=O)=C1OC)Cl

Computed Properties

  • Exact Mass: 261.93962g/mol
  • Monoisotopic Mass: 261.93962g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26.3Ų

2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde Pricemore >>

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Additional information on 2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde

Comprehensive Overview of 2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde (CAS No. 1780243-34-6)

2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its CAS No. 1780243-34-6 serves as a unique identifier, ensuring precise classification in chemical databases. This compound features a bromine and chlorine substitution on the phenyl ring, coupled with a methoxy group and an acetaldehyde side chain, making it a versatile intermediate for synthesizing complex molecules.

Recent trends in chemical research highlight growing interest in halogenated aromatic aldehydes, driven by their role in drug discovery and material science. Researchers frequently search for "synthesis of 2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde" or "applications of CAS 1780243-34-6," reflecting its relevance in developing bioactive compounds. The compound's structural motifs align with modern green chemistry principles, as its halogenated framework can enhance binding affinity in target molecules while minimizing environmental impact.

From a synthetic perspective, 2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde is often utilized in cross-coupling reactions and reductive amination processes. Its electron-withdrawing groups (bromo and chloro) influence reactivity, enabling selective transformations. Laboratories optimizing "high-yield routes to CAS 1780243-34-6" prioritize catalytic methods to reduce waste, a key concern in sustainable chemistry. Additionally, its aldehyde functionality offers a handle for further derivatization, such as condensation reactions to form heterocyclic scaffolds.

The compound's stability under various conditions makes it suitable for high-throughput screening in drug development. Queries like "2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde solubility" or "storage recommendations for CAS 1780243-34-6" are common among industrial users. Proper handling in inert atmospheres and avoidance of prolonged light exposure are recommended to maintain integrity. Analytical techniques like HPLC and NMR are essential for purity assessment, ensuring reproducibility in downstream applications.

In agrochemical innovation, 2-(3-bromo-5-chloro-2-methoxyphenyl)acetaldehyde contributes to the design of novel pesticide intermediates. Its halogenated structure mimics natural defense mechanisms in plants, aligning with the demand for eco-friendly crop protection solutions. Searches for "CAS 1780243-34-6 in agriculture" underscore its potential in addressing food security challenges. Regulatory compliance and biodegradability studies are critical areas of ongoing research.

Future directions for this compound include exploration in photocatalysis and metal-organic frameworks (MOFs), where its aromatic-aldehyde hybrid structure could enable light-driven transformations or porous material design. As AI-assisted molecular modeling gains traction, computational studies on "1780243-34-6 reactivity prediction" may accelerate its adoption in cutting-edge technologies. Collaborative efforts between academia and industry will further unlock its potential across interdisciplinary fields.

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